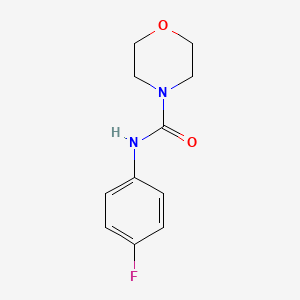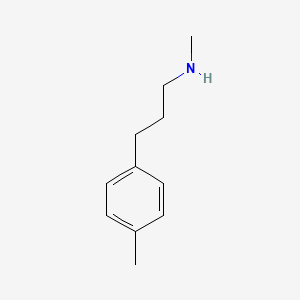![molecular formula C16H18N2O4S2 B12127407 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)
3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated carboxylic acid derivative under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan aldehyde.
Addition of the Piperidine Moiety: The piperidine group is often added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme kinetics and mechanisms.
Medicine
In medicinal chemistry, 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Furan Derivatives: Compounds containing a furan ring.
Piperidine Derivatives: Compounds with a piperidine moiety.
Uniqueness
What sets 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H18N2O4S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-[(5Z)-4-oxo-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H18N2O4S2/c19-14(20)6-9-18-15(21)12(24-16(18)23)10-11-4-5-13(22-11)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,19,20)/b12-10- |
Clave InChI |
UZAFTHBRMSJAOS-BENRWUELSA-N |
SMILES isomérico |
C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
SMILES canónico |
C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)


![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)






![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)
